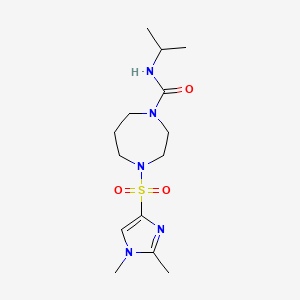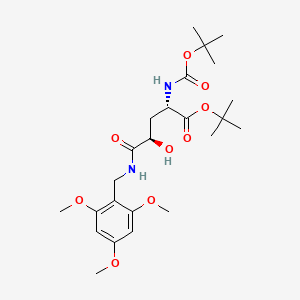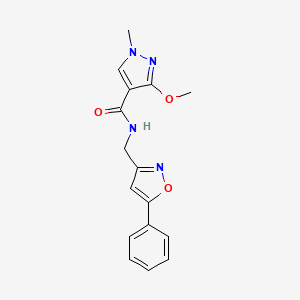
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(3-ethoxypropyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(3-ethoxypropyl)propanamide, also known as TQR-3354, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TQR-3354 is a small molecule inhibitor that targets the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms.
Mecanismo De Acción
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(3-ethoxypropyl)propanamide targets the enzyme PARP, which plays a crucial role in DNA repair mechanisms. PARP inhibitors prevent the repair of single-strand DNA breaks, leading to the accumulation of double-strand DNA breaks and ultimately, cell death. This compound has been shown to have a higher potency and selectivity for PARP-1 and PARP-2 than other PARP inhibitors, making it a promising candidate for therapeutic applications.
Biochemical and Physiological Effects:
This compound has been shown to have potent antitumor activity in various cancer cell lines, including breast, ovarian, and pancreatic cancer. This compound has also been shown to reduce infarct size and improve neurological outcomes in animal models of stroke. In addition, this compound has been shown to improve cardiac function and reduce fibrosis in animal models of heart failure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(3-ethoxypropyl)propanamide is its high potency and selectivity for PARP-1 and PARP-2, which makes it a promising candidate for therapeutic applications. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(3-ethoxypropyl)propanamide. One direction is to investigate the potential therapeutic applications of this compound in combination with other chemotherapy agents. Another direction is to explore the neuroprotective effects of this compound in animal models of Alzheimer's disease and Huntington's disease. Additionally, further research is needed to optimize the formulation of this compound to improve its solubility and bioavailability in vivo.
Métodos De Síntesis
The synthesis of 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(3-ethoxypropyl)propanamide involves a multi-step process that starts with the reaction between 2,4-diaminoquinazoline and ethyl 3-bromopropionate to form 3-(2,4-diaminoquinazolin-3-yl)propanoic acid ethyl ester. The resulting compound is then reacted with 3-ethoxypropylamine to form the final product, this compound. The synthesis of this compound has been optimized to yield high purity and high yield.
Aplicaciones Científicas De Investigación
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(3-ethoxypropyl)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. PARP inhibitors have been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment by disrupting the DNA repair mechanisms of cancer cells. This compound has also been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke. In addition, this compound has been shown to improve cardiac function in animal models of heart failure.
Propiedades
IUPAC Name |
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(3-ethoxypropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-2-23-11-5-9-17-14(20)8-10-19-15(21)12-6-3-4-7-13(12)18-16(19)22/h3-4,6-7H,2,5,8-11H2,1H3,(H,17,20)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UONYUSSJPAIGTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)CCN1C(=O)C2=CC=CC=C2NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-mesityl-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2949402.png)







![3-chloro-N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzenecarbohydrazide](/img/structure/B2949417.png)

![4-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-2-phenyl-1,3-thiazole](/img/structure/B2949419.png)

![[2-Bromo-5-(hydroxymethyl)-3-methylphenyl]methanol](/img/structure/B2949424.png)
![N-(5-chloro-2-methoxyphenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2949425.png)